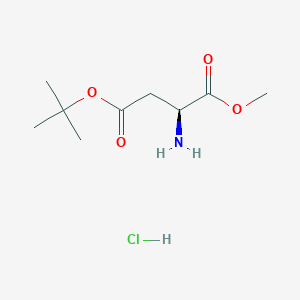

H-Asp(OtBu)-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKWYAIJZEDNG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553478 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-19-0 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to H-Asp(OtBu)-OMe.HCl: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride, commonly referred to as H-Asp(OtBu)-OMe.HCl. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and development, offering detailed information on its physicochemical characteristics and its primary application as a building block in peptide synthesis.

Core Chemical Properties

This compound is a protected amino acid derivative that serves as a crucial component in the stepwise construction of peptide chains. The tert-butyl ester protection on the side chain and the methyl ester on the C-terminus prevent unwanted side reactions during peptide coupling, ensuring the specific formation of the desired peptide sequence.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ClNO₄ | [1][2] |

| Molecular Weight | 239.70 g/mol | [1] |

| CAS Number | 2673-19-0 | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 170-175 °C | |

| Purity | ≥95% |

Solubility Profile

The solubility of this compound is a critical factor for its use in solution-phase and solid-phase peptide synthesis. Detailed solubility information is provided in Table 2.

| Solvent | Solubility | Notes | Reference(s) |

| DMSO | 100 mg/mL (417.19 mM) | May require sonication for complete dissolution. | |

| Water | Soluble | - | |

| Chloroform | Soluble | - | |

| Dichloromethane | Soluble | - | |

| Ethyl Acetate | Soluble | - | |

| Acetone | Soluble | - |

Stability and Storage

Proper storage is vital to maintain the integrity of this compound. The recommended storage conditions are outlined in Table 3.

| Condition | Duration | Notes | Reference(s) |

| 4°C (sealed) | Long-term | Store away from moisture. | |

| -20°C (in solvent) | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |

| -80°C (in solvent) | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Application in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The tert-butyl group is a stable protecting group for the carboxylic acid side chain of aspartic acid, which can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA), during the final cleavage step.

General Experimental Workflow

The following diagram illustrates the typical workflow for incorporating an Asp(OtBu) residue into a peptide chain on a solid support using the corresponding Fmoc-protected amino acid, Fmoc-Asp(OtBu)-OH, which is the direct precursor for the in-situ use of this compound in automated synthesis.

Detailed Experimental Protocol: Coupling of Fmoc-Asp(OtBu)-OH

This protocol outlines the manual coupling step for incorporating Fmoc-Asp(OtBu)-OH, the N-protected form of the title compound's core structure, onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., DIEA, Collidine) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel for SPPS

Procedure:

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and the coupling reagent (e.g., HCTU or HATU) in DMF.

-

Add the base (e.g., DIPEA or Collidine) to the amino acid solution and mix thoroughly.

-

Allow the activation to proceed for a few minutes.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the reaction vessel containing the swelled and Fmoc-deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, coupling, and washing is repeated with the subsequent amino acids in the desired sequence.

Signaling Pathways and Biological Activity

This compound is a synthetic amino acid derivative used exclusively as a chemical building block. There is currently no scientific literature to suggest that this compound has any direct biological activity or is involved in any cellular signaling pathways. Its utility lies in its role as a precursor for the synthesis of biologically active peptides.

Conclusion

This compound is a well-characterized and essential building block for the synthesis of peptides containing aspartic acid. Its protecting groups are strategically chosen to be stable during peptide chain elongation while allowing for efficient removal during the final cleavage step. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their peptide synthesis endeavors.

References

A Technical Guide to H-Asp(OtBu)-OMe.HCl (CAS 2673-19-0): A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

H-Asp(OtBu)-OMe.HCl, with the CAS number 2673-19-0, is a protected amino acid derivative of L-aspartic acid. It serves as a crucial building block in peptide synthesis, a fundamental process in drug discovery and development, particularly for creating peptide-based therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.

Core Chemical and Physical Properties

This compound, chemically known as L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride, is a white to off-white crystalline powder.[1][2] Its structure features two key protecting groups: a tert-butyl (OtBu) ester on the side chain (β-carboxyl group) and a methyl ester (OMe) on the α-carboxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.[1] The hydrochloride salt form enhances its stability and handling.

A summary of its key quantitative data is presented in Table 1.

| Property | Value | References |

| CAS Number | 2673-19-0 | [1][3] |

| Molecular Formula | C₉H₁₈ClNO₄ | |

| Molecular Weight | 239.70 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95% - ≥97% | |

| Melting Point | 170 to 175°C | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Storage | 4°C, sealed storage, away from moisture. |

Role in Peptide Synthesis and Drug Development

This compound is primarily utilized in solution-phase peptide synthesis. The strategic placement of the tert-butyl and methyl ester protecting groups allows for selective deprotection and peptide bond formation. The tert-butyl group is labile under acidic conditions, while the methyl ester can be removed by saponification. This differential stability is a cornerstone of its utility in the controlled, stepwise assembly of peptide chains.

Its application extends to the synthesis of various bioactive peptides, including analogues of Neuropeptide Y (NPY) and Glucagon-Like Peptide-1 (GLP-1), which are significant targets in drug development for metabolic disorders, neurological conditions, and cancer. For instance, derivatives of aspartic acid are integral to the structure and function of GLP-1 receptor agonists used in the treatment of type 2 diabetes.

A critical challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, an undesired cyclic side product that can lead to impurities and reduced yield. The use of the sterically hindering tert-butyl protecting group on the side chain of this compound helps to minimize this side reaction.

Experimental Protocols

While specific protocols are highly dependent on the target peptide sequence, the following sections provide detailed methodologies for the key steps involving this compound in peptide synthesis.

Solution-Phase Peptide Coupling

This protocol outlines the coupling of an N-terminally protected amino acid to this compound.

Materials:

-

N-protected amino acid (e.g., Boc-Phe-OH)

-

This compound

-

Coupling agent (e.g., DCC, EDC.HCl)

-

Coupling additive (e.g., HOBt)

-

Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add NMM (1.1 equivalents) and stir the solution at 0°C for 15 minutes to neutralize the hydrochloride salt.

-

In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the N-protected amino acid solution to 0°C and add the coupling agent, DCC (1.1 equivalents).

-

Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the mixture to remove the DCU and add the filtrate to the neutralized H-Asp(OtBu)-OMe solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 5% NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude dipeptide by column chromatography on silica gel.

Deprotection of the Methyl Ester (Saponification)

This protocol describes the removal of the α-methyl ester to allow for further C-terminal elongation of the peptide chain.

Materials:

-

Peptide-Asp(OtBu)-OMe

-

Lithium hydroxide (LiOH)

-

Solvent mixture (e.g., Tetrahydrofuran (THF)/Water)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the peptide-Asp(OtBu)-OMe (1.0 equivalent) in a mixture of THF and water.

-

Add LiOH (1.5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of ~3 with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peptide with a free α-carboxyl group.

Visualization of Experimental Workflow and Signaling Pathway

Diagrams created using Graphviz provide a clear visual representation of complex processes.

References

An In-depth Technical Guide to H-Asp(OtBu)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride, commonly abbreviated as H-Asp(OtBu)-OMe.HCl. It is a widely used derivative of L-aspartic acid in synthetic peptide chemistry. The strategic placement of protecting groups—a tert-butyl (OtBu) ester on the side-chain carboxyl group and a methyl ester (OMe) on the α-carboxyl group—makes it a valuable building block for the synthesis of complex peptides and peptidomimetics.

Chemical Structure and Properties

This compound is the hydrochloride salt of an aspartic acid derivative where the two carboxylic acid functional groups are orthogonally protected. The tert-butyl ester is labile to strong acids (e.g., trifluoroacetic acid), while the methyl ester is typically removed by saponification. The free primary amine, present as a hydrochloride salt, serves as a nucleophile for peptide bond formation.

Chemical Structure:

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Citations |

| CAS Number | 2673-19-0 | [1] |

| Molecular Formula | C₉H₁₈ClNO₄ | [1] |

| Molecular Weight | 239.70 g/mol | [1] |

| IUPAC Name | 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | [2] |

| Canonical SMILES | COC(=O)--INVALID-LINK--CC(=O)OC(C)(C)C.Cl | [2] |

| Appearance | White to off-white solid powder | |

| Melting Point | 167-175 °C (decomposes) | |

| Solubility | Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate | |

| Storage | 2-8°C, sealed, away from moisture |

Role in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis (SPPSy) . In this methodology, peptide chains are elongated in a homogenous solution. The free α-amino group of this compound allows it to act as the C-terminal starting residue, to which an N-terminally protected amino acid is coupled.

It is less commonly used as a starting material in solid-phase peptide synthesis (SPPS) because the α-amino group is not protected. However, the corresponding N-protected derivative, such as Fmoc-Asp(OtBu)-OMe, is a staple in SPPS workflows. The principles of SPPS are crucial for understanding the context in which such protected amino acids are used.

Experimental Protocols

The following protocols provide detailed methodologies for typical applications involving protected aspartic acid derivatives.

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to this compound to form a dipeptide. This is a foundational step in solution-phase synthesis.

Materials:

-

This compound

-

Fmoc-Ala-OH (or another N-protected amino acid)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Neutralization: Dissolve this compound (1.2 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to obtain the free amine.

-

Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the Fmoc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

-

Coupling: Filter the DCU precipitate and add the filtrate (containing the activated Fmoc-Ala-OBt ester) to the neutralized H-Asp(OtBu)-OMe solution from step 1.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide product by silica gel column chromatography to yield the pure Fmoc-Ala-Asp(OtBu)-OMe.

While this compound itself is not the direct input for chain elongation in SPPS, its N-protected counterpart, Fmoc-Asp(OtBu)-OH, is. The following protocol and diagram describe the general Fmoc-based SPPS cycle, which is the context for using such derivatives.

Materials:

-

Rink Amide or Wang resin (solid support)

-

Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)

-

Coupling reagents: HBTU, HATU, or DIC/HOBt

-

Base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (DIPEA, 6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow result is negative; a dark blue result is positive, indicating incomplete coupling.

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.

-

Final Cleavage & Deprotection: After the final amino acid is coupled and its Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like OtBu).

-

Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and purify by reverse-phase HPLC.

Visualized Workflows

The following diagrams, generated using DOT language, illustrate the key chemical processes involving protected amino acids.

Caption: Logical workflow for a solution-phase coupling reaction.

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.

References

Navigating the Solubility of H-Asp(OtBu)-OMe.HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of H-Asp(OtBu)-OMe.HCl (L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride), a critical reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a centralized resource for solubility data, experimental protocols, and logical workflows to streamline its application.

Core Solubility Profile

This compound, a derivative of aspartic acid, exhibits a range of solubilities across common laboratory solvents. Its physicochemical properties, including the presence of both polar (amine hydrochloride, methyl ester) and non-polar (tert-butyl ester) functional groups, dictate its behavior in different solvent systems.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Molarity (at stated solubility) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1][2] | 417.19 mM[1][2] | Ultrasonic treatment may be required. The use of newly opened, hygroscopic DMSO is recommended as water content can significantly impact solubility.[1] |

| Water | H₂O | Soluble | Not specified | - |

| Chloroform | CHCl₃ | Soluble | Not specified | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not specified | - |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not specified | - |

| Acetone | C₃H₆O | Soluble | Not specified | - |

It is important to note that protected amino acids, such as this compound, are generally sparingly soluble in water, while their solubility in organic solvents is typically high. The solubility of amino acids is influenced by the presence of hydrophilic and hydrophobic groups, with an increase in hydrophobic character generally leading to decreased solubility in aqueous solutions. For peptide synthesis, highly polar solvents like DMF and DMSO are often employed to dissolve protected amino acids and peptides, especially in cases where aggregation and low solubility are concerns.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the public domain, a generalized and widely accepted methodology can be employed. The following protocol outlines a standard procedure for determining the solubility of a solid compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., DMSO, Water, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to quantitative determination.

Caption: Logical workflow for solubility assessment.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The tert-butyl protecting group on the side chain and the methyl ester on the C-terminus prevent unwanted side reactions during peptide coupling. Its high solubility in organic solvents like DMSO and DMF is advantageous for both solid-phase and solution-phase peptide synthesis, facilitating efficient coupling reactions.

The following diagram outlines a simplified workflow for the incorporation of this compound into a growing peptide chain.

Caption: Workflow for using this compound in peptide synthesis.

References

Technical Guide: Physicochemical Properties of H-Asp(OtBu)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting point and appearance, of L-Aspartic acid β-tert-butyl ester α-methyl ester hydrochloride (H-Asp(OtBu)-OMe.HCl). This document includes quantitative data, experimental protocols for determination, and a logical workflow for analysis.

Physicochemical Data

The appearance and melting point of this compound are key indicators of its purity and identity. The data compiled from various sources are summarized below.

| Parameter | Value | Source(s) |

| Appearance | White to off-white solid/powder.[1][2] | [1][2][3] |

| Colorless solid. | ||

| Melting Point | 167 °C (with decomposition). |

Experimental Protocols

The following are detailed methodologies for determining the appearance and melting point of a solid chemical compound like this compound.

Objective: To visually inspect and record the physical form, color, and general characteristics of the substance.

Materials:

-

Spatula

-

Clean, dry watch glass or vial

-

Well-lit inspection area with a white and black background

-

Powder-free gloves

Procedure:

-

Ensure the inspection area is clean and well-illuminated.

-

Place a small, representative sample of this compound onto a clean watch glass or into a clear vial.

-

Visually examine the sample against both a white and a black background to accurately assess its color and identify any potential impurities.

-

Record observations regarding the substance's physical state (e.g., crystalline, powder, amorphous solid), color (e.g., white, off-white, colorless), and any other notable characteristics such as texture.

Objective: To determine the temperature range over which the solid substance transitions to a liquid state. This is a crucial measure of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Glass capillary tubes (one end sealed)

-

Sample of this compound, finely powdered and completely dry

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface. If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is in the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long narrow tube, to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 167°C), set the apparatus to heat rapidly to about 15-20°C below this temperature.

-

Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnified viewfinder.

-

Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.

-

Continue to observe and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.

-

For a substance that decomposes, note the temperature at which decomposition (e.g., charring, gas evolution) begins.

-

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

References

Spectroscopic and Methodological Guide to H-Asp(OtBu)-OMe.HCl for Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride (H-Asp(OtBu)-OMe.HCl), a key building block in peptide synthesis and drug development. Due to the limited availability of directly published NMR spectra for this specific salt, this document presents data for a closely related, N-protected analogue, N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester, and provides an estimated interpretation for this compound. This guide also details the experimental protocols for acquiring such data.

Representative NMR Data of a Structurally Similar Analog

The following tables summarize the ¹H and ¹³C NMR data for N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester, which serves as a proxy for understanding the core structure of this compound.

Table 1: ¹H NMR Spectral Data of N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.38 | s | -C(CH₃)₃ (tert-Butyl) |

| 2.75 | dd | β-CH₂ |

| 2.96 | dd | β-CH₂ |

| 4.63 | ddd | α-CH |

| 5.12 | s | -CH₂-Ph (Benzyl ester) |

| 5.15 | d | -CH₂-Ph (Cbz group) |

| 5.22 | d | -CH₂-Ph (Cbz group) |

| 5.77 | d | NH |

| 7.29-7.40 | m | Aromatic protons |

Table 2: ¹³C NMR Spectral Data of N-Benzyloxycarbonyl-L-aspartic acid-1-benzyl ester-4-tert-butyl ester (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 27.88 | -C(CH₃)₃ (tert-Butyl) |

| 37.66 | β-CH₂ |

| 50.56 | α-CH |

| 66.97 | -CH₂-Ph (Benzyl ester) |

| 67.30 | -CH₂-Ph (Cbz group) |

| 81.71 | -C(CH₃)₃ (tert-Butyl) |

| 127.98-136.14 | Aromatic carbons |

| 155.93 | C=O (Urethane) |

| 169.79 | C=O (tert-Butyl ester) |

| 170.70 | C=O (Benzyl ester) |

Estimated NMR Data for this compound

Based on the data from the analogue and known chemical shift principles, the following tables provide an estimation of the ¹H and ¹³C NMR data for this compound in a common NMR solvent like DMSO-d₆. The primary differences arise from the replacement of the Cbz and benzyl protecting groups with a proton (forming the hydrochloride salt) and a methyl group, respectively.

Table 3: Estimated ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.40 | s | -C(CH₃)₃ (tert-Butyl) |

| 2.80-3.00 | m | β-CH₂ |

| 3.70 | s | -OCH₃ (Methyl ester) |

| 4.10-4.20 | m | α-CH |

| 8.50-9.00 | br s | -NH₃⁺ |

Table 4: Estimated ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 27.5 | -C(CH₃)₃ (tert-Butyl) |

| 35.0 | β-CH₂ |

| 50.0 | α-CH |

| 52.5 | -OCH₃ (Methyl ester) |

| 81.0 | -C(CH₃)₃ (tert-Butyl) |

| 169.0 | C=O (tert-Butyl ester) |

| 171.0 | C=O (Methyl ester) |

Experimental Protocols for NMR Data Acquisition

The following are detailed methodologies for obtaining high-quality ¹H and ¹³C NMR spectra for amino acid derivatives like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic molecules, including hydrochloride salts. Other potential solvents include deuterium oxide (D₂O) or methanol-d₄.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating or sonication can be applied to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, it is advisable to filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the deuterium signal of the solvent should be used to lock the magnetic field.

-

Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Spectral Width: A spectral width of around 200-220 ppm is typical for ¹³C NMR.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is typically referenced to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

-

Integration (for ¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.

-

Peak Picking: The precise chemical shifts of the peaks are identified and recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the NMR analysis of a compound such as this compound.

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

H-Asp(OtBu)-OMe.HCl: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for H-Asp(OtBu)-OMe.HCl (L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride), a common reagent in peptide synthesis and other areas of chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a derivative of L-aspartic acid where the side chain carboxylic acid is protected as a tert-butyl ester and the alpha-carboxylic acid is protected as a methyl ester. This protection scheme is common in solid-phase peptide synthesis (SPPS).

| Property | Data |

| CAS Number | 2673-19-0 |

| Molecular Formula | C₉H₁₈ClNO₄ |

| Molecular Weight | 239.70 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 170-175 °C |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Hazard Identification and GHS Classification

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Specific quantitative toxicity data for this compound is not available. The data for the parent compound, L-aspartic acid, is provided for reference. It is important to note that the toxicological properties of the derivative may differ.

| Substance | Test Type | Species | Route | Value |

| L-Aspartic Acid | LD50 | Rat | Oral | > 5,000 mg/kg |

| L-Aspartic Acid | LD50 | Rabbit | Dermal | > 5,000 mg/kg |

At very high concentrations, aspartate can act as an excitotoxin, leading to neuronal damage through overstimulation of NMDA receptors.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate for larger quantities or when there is a risk of splashing. |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. Ensure gloves are inspected prior to use and removed correctly. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator should be used if exposure limits are exceeded. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are essential for safety and to maintain the quality of the reagent.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically 4°C for short-term and -20°C for long-term storage, away from moisture.

-

Disposal: Dispose of waste in accordance with local,

A Technical Guide to H-Asp(OtBu)-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and utilization of H-Asp(OtBu)-OMe.HCl (L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride), a critical building block in modern peptide synthesis. This document outlines key suppliers, purchasing details, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), with a focus on mitigating common side reactions.

Supplier and Purchasing Information

The selection of a reliable supplier for amino acid derivatives is paramount to ensure the quality and reproducibility of peptide synthesis. This compound is available from a range of chemical suppliers, with purity levels typically exceeding 97%. The table below summarizes purchasing information from several prominent vendors. Prices are subject to change and may vary based on institutional agreements and bulk orders.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD, Approx.) |

| MedChemExpress | HY-W018489 | ≥98.0% | 5 g, 10 g | $26 (5g) |

| APExBIO | B8224 | ≥98.0% | 25 g | $110 (25g) |

| RayBiotech | 331-22404-1 | >98% | 25 g | $146 (25g) |

| Aapptec | AHD114 | Not Specified | 1 g, 5 g | Inquire |

| Genprice | 804-HY-W018489-01 | Not Specified | 5 g | Inquire |

| Fluorochem | F076547 | >95% | 1 g, 5 g, 10 g, 25 g | $7 (1g), $19 (5g), $35 (10g), $67 (25g) |

| GlpBio | GA10259 | Not Specified | 10 g, 25 g | $25 (10g) |

Experimental Protocols

This compound is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for its incorporation into a growing peptide chain using an automated peptide synthesizer.

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle

This protocol outlines a standard coupling cycle on an automated peptide synthesizer.

Materials:

-

This compound

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF. This is typically a two-stage process programmed into the synthesizer (e.g., a short initial treatment followed by a longer one).

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, the Fmoc-protected amino acid (in this case, a standard Fmoc-Asp(OtBu)-OH would be used for chain elongation, this compound is more relevant for solution-phase or fragment condensation) is pre-activated. For a 0.1 mmol synthesis scale, 4-5 equivalents of the amino acid are dissolved in DMF with 4-5 equivalents of HBTU/HATU and 8-10 equivalents of DIPEA. The solution is allowed to react for 1-2 minutes.

-

Coupling: The activated amino acid solution is transferred to the reaction vessel containing the deprotected resin. The coupling reaction is typically allowed to proceed for 30-60 minutes. Microwave-assisted synthesizers can significantly shorten this time.

-

Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.

-

Cycle Repetition: These steps (deprotection, washing, activation, coupling, washing) are repeated for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS) and water. A common cleavage cocktail is "Reagent K" for peptides with sensitive residues.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under a stream of nitrogen.

-

Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared in a fume hood. A standard cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan or methionine, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended to prevent side reactions.

-

Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin and the mixture is gently agitated at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding the TFA solution to a large volume of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Diagram 1: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram illustrates the cyclical nature of automated solid-phase peptide synthesis.

H-Asp(OtBu)-OMe.HCl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

H-Asp(OtBu)-OMe.HCl, also known as L-Aspartic acid β-tert-butyl α-methyl ester hydrochloride, is a pivotal building block in synthetic peptide chemistry. Its unique dual-protection scheme, with a tert-butyl (OtBu) group on the side-chain carboxyl function and a methyl ester (OMe) on the α-carboxyl group, offers strategic advantages, particularly in solution-phase peptide synthesis and fragment condensation strategies. This guide provides an in-depth analysis of its applications, experimental protocols, and the critical considerations for its use in research.

Core Applications in Peptide Synthesis

This compound serves as a protected derivative of L-aspartic acid, a common amino acid in naturally occurring peptides and proteins. The protecting groups are essential to prevent unwanted side reactions during the formation of peptide bonds. The primary application of this compound lies in its utility for orthogonal protection strategies. This allows for the selective deprotection of either the C-terminus (α-carboxyl) or the side-chain (β-carboxyl) at different stages of a synthesis, enabling the construction of complex peptide architectures.

The principal research applications include:

-

Solution-Phase Peptide Synthesis: this compound is particularly well-suited for the synthesis of peptides in solution. In this approach, protected amino acids or peptide fragments are coupled in a homogenous solution, followed by purification of the intermediate product at each step.

-

Peptide Fragment Condensation: This is a powerful strategy for the synthesis of long peptides and small proteins. Protected peptide fragments are synthesized separately, often via solid-phase peptide synthesis (SPPS), and then coupled together in solution. This compound can be incorporated into a fragment where the C-terminal methyl ester can be selectively removed to allow for coupling with another fragment.

-

Synthesis of Peptides with Modified C-termini: The methyl ester can be hydrolyzed to the free carboxylic acid or converted to other functional groups, providing a route to C-terminally modified peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2673-19-0 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₄ | [1][2] |

| Molecular Weight | 239.7 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 167 °C (decomposes) | |

| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage Conditions | 2-8°C, sealed storage, away from moisture |

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to an N-terminally protected amino acid, for example, Boc-Ala-OH.

Materials:

-

This compound

-

Boc-Ala-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: Add DCC (1.1 equivalents) to the solution of Boc-Ala-OH and HOBt. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Addition of the Amine Component: Add the neutralized H-Asp(OtBu)-OMe solution to the activated carboxyl component mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-Asp(OtBu)-OMe.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Selective Saponification of the Methyl Ester

This protocol describes the selective hydrolysis of the C-terminal methyl ester in the presence of the acid-labile tert-butyl side-chain protecting group.

Materials:

-

Protected peptide methyl ester (e.g., Boc-Ala-Asp(OtBu)-OMe)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M aqueous hydrochloric acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve the protected peptide methyl ester (1.0 equivalent) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

-

Saponification: Add a solution of LiOH·H₂O (1.1-1.5 equivalents) in water to the peptide solution. Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C-terminally deprotected peptide, Boc-Ala-Asp(OtBu)-OH.

-

The Challenge of Aspartimide Formation

A significant challenge associated with the use of Asp(OtBu) derivatives in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of a succinimide byproduct known as aspartimide. This side reaction is base-catalyzed and occurs when the backbone amide nitrogen attacks the side-chain ester, especially in sequences where aspartic acid is followed by a small amino acid like glycine, asparagine, or serine. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.

Several strategies have been developed to mitigate aspartimide formation, including the use of bulkier side-chain protecting groups. The following table provides a quantitative comparison of the extent of aspartimide-related byproduct formation with different protecting groups in a model peptide sequence prone to this side reaction.

| Aspartic Acid Derivative | % Aspartimide-Related Byproducts | Reference |

| Fmoc-Asp(OtBu)-OH | High (can exceed 50% in problematic sequences) | |

| Fmoc-Asp(OMpe)-OH | Significantly reduced | |

| Fmoc-Asp(OEpe)-OH | Very low | |

| Fmoc-Asp(OPhp)-OH | Very low | |

| Fmoc-Asp(OBno)-OH | Nearly undetectable |

Data is for the model peptide VKDGYI, which is highly susceptible to aspartimide formation.

Visualizing Workflows and Mechanisms

Solution-Phase Fragment Condensation Workflow

The following diagram illustrates a typical workflow for the synthesis of a larger peptide via the condensation of two fragments in solution, a strategy for which this compound is well-suited.

Caption: Workflow for solution-phase peptide synthesis via fragment condensation.

Mechanism of Aspartimide Formation

The diagram below illustrates the base-catalyzed mechanism of aspartimide formation from an Asp(OtBu) residue during peptide synthesis.

Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the peptide chemist. Its orthogonal protecting groups enable sophisticated synthetic strategies, particularly for the construction of large and complex peptides through fragment condensation. However, researchers must be acutely aware of the potential for aspartimide formation and select their synthetic route and protecting group strategy accordingly. For sequences known to be susceptible to this side reaction, the use of alternative, bulkier side-chain protecting groups is strongly recommended. With careful planning and execution, this compound can be effectively employed to achieve challenging synthetic targets in peptide research and drug development.

References

Methodological & Application

Application Notes and Protocols for H-Asp(OtBu)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(OtBu)-OMe.HCl, or L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride, is a derivative of aspartic acid.[1][2][3] In the context of solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, the key functional component is the β-tert-butyl ester (OtBu) protected aspartic acid. While this compound itself is not directly used for chain elongation in Fmoc-SPPS (which requires a free carboxylic acid and a temporary N-terminal protecting group like Fmoc), it serves as a precursor or building block in synthetic organic chemistry. The standard reagent for incorporating an Asp(OtBu) residue into a peptide chain during Fmoc-SPPS is Fmoc-Asp(OtBu)-OH .

These notes will focus on the application of the Asp(OtBu) moiety in Fmoc-SPPS, addressing its utility, associated challenges, and protocols for its use.

Application Notes: The Role and Challenges of Asp(OtBu) in SPPS

The tert-butyl (tBu) group is a widely used acid-labile side-chain protecting group for aspartic acid in Fmoc-SPPS. Its primary function is to mask the β-carboxyl group during peptide chain assembly, preventing it from participating in unwanted side reactions. The OtBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under acidic conditions during the final cleavage of the peptide from the resin (e.g., using trifluoroacetic acid, TFA).[4]

The Aspartimide Problem

A significant and notorious side reaction associated with Asp(OtBu) residues is the formation of aspartimide.[5] This occurs when the peptide backbone nitrogen atom cyclizes onto the side-chain carbonyl group of the aspartic acid residue, particularly under the basic conditions of Fmoc deprotection. This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.

The formation of aspartimide is problematic for several reasons:

-

Chain Termination : It can lead to the termination of the peptide chain.

-

Formation of Byproducts : The aspartimide ring can be opened by nucleophiles (like piperidine or water) to form not only the desired α-aspartyl peptide but also β-aspartyl peptides.

-

Epimerization : The chiral center at the α-carbon of the aspartic acid residue is labile in the aspartimide intermediate, leading to racemization and the formation of D-aspartyl peptides.

-

Purification Challenges : The resulting byproducts, particularly the β-aspartyl and D-aspartyl peptides, often have very similar masses and chromatographic properties to the target peptide, making purification extremely difficult.

The propensity for aspartimide formation is influenced by several factors, including the peptide sequence, the duration of exposure to basic conditions for Fmoc removal, and temperature.

Strategies to Mitigate Aspartimide Formation

To address the challenges posed by aspartimide formation, several strategies have been developed:

-

Use of Bulkier Side-Chain Protecting Groups : Employing sterically bulkier protecting groups than OtBu can hinder the cyclization reaction. Examples include 3-methyl-pent-3-yl ester (OMpe) and 5-n-butyl-5-nonyl (OBno) groups, which have been shown to significantly reduce aspartimide formation compared to OtBu.

-

Modified Deprotection Conditions : While standard conditions involve 20% piperidine in DMF, modifications such as using less basic deprotection cocktails or reducing the exposure time can help minimize the side reaction. However, this may lead to incomplete Fmoc removal.

-

Backbone Protection : Protecting the amide nitrogen of the residue following the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the initial cyclization step.

Quantitative Data: Comparison of Aspartate Protecting Groups

The following table summarizes data from studies comparing the effectiveness of different side-chain protecting groups in suppressing aspartimide formation in a model peptide (VKDXYI). The data represents the percentage of the target peptide remaining after extended treatment with 20% piperidine in DMF, simulating numerous deprotection cycles.

| Peptide Sequence (VKDXYI) | Protecting Group | % Target Peptide Remaining | % D-Asp Isomer | Reference |

| X = G | Asp(OtBu) | 57.0 | 18.0 | |

| Asp(OMpe) | 88.0 | 4.8 | ||

| Asp(OBno) | 90.5 | 0.9 | ||

| X = N | Asp(OtBu) | 68.0 | 17.0 | |

| Asp(OMpe) | 97.0 | 2.1 | ||

| Asp(OBno) | 99.4 | 0.5 | ||

| X = R | Asp(OtBu) | 90.0 | 7.0 | |

| Asp(OMpe) | 98.0 | 1.1 | ||

| Asp(OBno) | 99.5 | 0.4 |

Data is derived from experiments involving treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

Experimental Protocols

This section provides a general protocol for the incorporation of an Fmoc-Asp(OtBu)-OH residue during standard solid-phase peptide synthesis.

1. Materials and Reagents

-

Fmoc-Asp(OtBu)-OH

-

SPPS Resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling Reagents: HCTU, HATU, or DIC/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

-

Cold Diethyl Ether

2. Protocol for a Single Coupling Cycle

This protocol assumes a standard Fmoc-SPPS workflow.

Step 2.1: Fmoc Deprotection

-

Swell the resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for 10-15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 2.2: Amino Acid Activation and Coupling

-

In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or the temperature slightly increased.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

Step 2.3: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times) and then again with DMF (3 times) to prepare for the next deprotection step.

3. Cleavage and Deprotection

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The exact composition will depend on the other amino acids present in the sequence.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu side-chain protecting group.

-

Filter the resin and collect the TFA filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

Caption: General workflow for a single cycle in Fmoc-SPPS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. glpbio.com [glpbio.com]

- 4. peptide.com [peptide.com]

- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-Asp(OtBu)-OMe.HCl in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(OtBu)-OMe.HCl, or L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride, is a key building block in solution-phase peptide synthesis (SPPS). Its strategic use of orthogonal protecting groups—a methyl ester at the α-carboxyl group and a tert-butyl ester at the β-carboxyl group of the side chain—offers chemists precise control over peptide chain elongation. The tert-butyl group provides robust protection under standard coupling conditions and can be selectively removed with mild acids, making it an invaluable tool for the synthesis of complex peptides and peptidomimetics in the pharmaceutical and biotechnology industries.

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, highlighting common coupling methodologies and purification strategies.

Data Presentation

Table 1: Reagents for Dipeptide Synthesis (Boc-Phe-Asp(OtBu)-OMe)

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| Boc-Phe-OH | 265.32 | 1.0 | 1.0 |

| This compound | 239.70 | 1.1 | 1.1 |

| EDC.HCl | 191.70 | 1.2 | 1.2 |

| HOBt | 135.13 | 1.2 | 1.2 |

| DIPEA | 129.24 | 2.2 | 2.2 |

| Dichloromethane (DCM) | - | - | - |

| Ethyl Acetate (EtOAc) | - | - | - |

| 1 M HCl | - | - | - |

| Saturated NaHCO₃ | - | - | - |

| Brine | - | - | - |

Table 2: Comparative Yields of Dipeptide Synthesis

| Coupling Method | N-Protected Amino Acid | C-Terminal Amino Acid Ester | Yield (%) | Purity (%) | Reference |

| EDC/HOBt | Boc-Phe-OH | This compound | 70-90% (typical) | >95% (after chromatography) | [1][2] |

| HBTU/DIPEA | Boc-Phe-OH | This compound | >90% (typical) | >98% (after chromatography) | [1][3] |

| TiCl₄/Pyridine | Boc-Asp(OtBu)-OH | H-Phe-OMe | High | High | [4] |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Dipeptide Synthesis: Boc-Phe-Asp(OtBu)-OMe

This protocol details the synthesis of the dipeptide Boc-Phe-Asp(OtBu)-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

1. Preparation of H-Asp(OtBu)-OMe Free Base: a. In a round-bottom flask, suspend this compound (1.1 eq) in anhydrous dichloromethane (DCM). b. Cool the suspension to 0 °C in an ice bath. c. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt. d. Stir the mixture at 0 °C for 15-20 minutes. The solution should become clear.

2. Peptide Coupling Reaction: a. In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add the prepared solution of H-Asp(OtBu)-OMe free base from step 1 to the Boc-Phe-OH and HOBt mixture. d. Slowly add EDC.HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. d. Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-Phe-Asp(OtBu)-OMe.

Protocol 2: Deprotection of the Tert-Butyl (OtBu) Group

This protocol describes the removal of the tert-butyl protecting group from the aspartic acid side chain using trifluoroacetic acid (TFA).

1. Deprotection Reaction: a. Dissolve the Boc-protected peptide (e.g., Boc-Phe-Asp(OtBu)-OMe) in a solution of 25-50% TFA in DCM (v/v). b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC.

2. Work-up: a. Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. b. The resulting amine salt can often be used directly in the next coupling step after neutralization with a base like DIPEA.

Mandatory Visualization

Caption: Workflow for solution-phase dipeptide synthesis.

Caption: Reaction scheme for dipeptide synthesis.

References

Application Notes and Protocols for Coupling H-Asp(OtBu)-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the coupling of H-Asp(OtBu)-OMe.HCl, an important building block in peptide synthesis. The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions, particularly aspartimide formation, which is a known challenge with aspartic acid derivatives. These guidelines offer a comparative overview of common coupling reagents and strategies to optimize the synthesis of peptides containing Asp(OtBu).

Introduction to Coupling this compound

This compound is a derivative of aspartic acid where the side chain carboxylic acid is protected as a tert-butyl (OtBu) ester and the C-terminus is a methyl ester. This protection scheme is common in both solution-phase and solid-phase peptide synthesis (SPPS). The primary challenge during the coupling of Asp(OtBu) residues is the base-catalyzed formation of an aspartimide intermediate, which can lead to racemization and the formation of β-peptide impurities.[1][2] The selection of an appropriate coupling reagent and reaction conditions is therefore paramount to suppress this side reaction.

Comparison of Common Coupling Reagents

Several classes of coupling reagents are available for peptide bond formation, each with its own advantages and disadvantages. The most commonly used reagents fall into two main categories: carbodiimides and onium salts (uronium/aminium and phosphonium salts).

Quantitative Data Summary

The following table summarizes typical performance characteristics of common coupling reagents for reactions involving Asp(OtBu) derivatives. The data is compiled from various studies and should be considered as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

| Coupling Reagent | Typical Yield | Typical Purity | Typical Reaction Time | Key Advantages & Disadvantages |

| HATU | >95% | High | 15-60 min | Advantages: High efficiency, fast reaction kinetics, suitable for sterically hindered couplings.[3] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[4] |

| HBTU | 90-98% | High | 30-120 min | Advantages: Effective and widely used, more cost-effective than HATU.[4] Disadvantages: Slower than HATU, can also cause guanidinylation. |

| DIC/HOBt | 85-95% | Good to High | 1-4 hours | Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times, formation of insoluble diisopropylurea (DIU) byproduct in solution phase can complicate purification. |

| COMU | >95% | High | 15-60 min | Advantages: High efficiency comparable to HATU, safer (not based on explosive benzotriazole), byproducts are more water-soluble. Disadvantages: Can be less stable in solution over long periods. |

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of a generic N-protected amino acid to this compound.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency and speed, especially for challenging sequences.

Materials:

-

N-α-Fmoc-protected amino acid (1.0 eq)

-

This compound (1.0 eq)

-

HATU (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt, forming the free amine.

-

Add the second equivalent of DIPEA to the solution of the N-α-Fmoc-protected amino acid and HATU. Stir for 1-2 minutes to pre-activate the carboxylic acid. A color change to yellow is often observed.

-

Add the activated amino acid solution to the free amine solution of H-Asp(OtBu)-OMe.

-

Stir the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols for H-Asp(OtBu)-OMe.HCl in Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of H-Asp(OtBu)-OMe.HCl in solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This document outlines the chemical properties, potential side reactions, and detailed protocols for the successful incorporation of this aspartic acid derivative into a peptide sequence.

Introduction

This compound is a derivative of aspartic acid where the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester and the C-terminal carboxyl group is a methyl ester (OMe). The N-terminal amine is present as a hydrochloride salt. The OtBu protecting group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). The use of the methyl ester at the C-terminus suggests this building block is intended for solution-phase synthesis or for specific applications at the C-terminus of a peptide. However, for incorporation within a peptide chain during Fmoc SPPS, the C-terminal methyl ester would need to be saponified, or more commonly, the corresponding Fmoc-Asp(OtBu)-OH would be used.

This document will focus on the protocol for coupling this compound, assuming its use as the N-terminal residue or in a scenario where the C-terminal methyl ester is desired in the final peptide. A critical aspect of using any Asp(OtBu) derivative in Fmoc chemistry is the potential for aspartimide formation, a significant side reaction that can compromise the purity and yield of the target peptide.

Chemical Properties

| Property | Value |

| CAS Number | 2673-19-0[1][2][3][4] |

| Molecular Formula | C9H18ClNO4[5] |

| Molecular Weight | 239.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 170-175 °C |

| Storage | 4°C, sealed storage, away from moisture. For solutions: -80°C for up to 6 months or -20°C for up to 1 month. |

| Solubility | Soluble in DMSO and DMF. |

Key Challenge: Aspartimide Formation

The most significant side reaction when using Asp(OtBu) in Fmoc SPPS is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).